Ethyl 2-(4-Nitro-1-naphthyl)acetate
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Overview
Description
Ethyl 2-(4-Nitro-1-naphthyl)acetate is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-Nitro-1-naphthyl)acetate can be synthesized through the esterification of 2-(4-nitro-1-naphthyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-Nitro-1-naphthyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 2-(4-Amino-1-naphthyl)acetic acid ethyl ester.
Substitution: Corresponding substituted esters.
Hydrolysis: 2-(4-Nitro-1-naphthyl)acetic acid.
Scientific Research Applications
Ethyl 2-(4-Nitro-1-naphthyl)acetate is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds with specific biological activities.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-Nitro-1-naphthyl)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Ethyl 2-(4-Nitro-1-naphthyl)acetate can be compared with similar compounds such as:
Ethyl 2-(4-Amino-1-naphthyl)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group, which may affect its physical properties and reactivity.
2-(4-Nitro-1-naphthyl)acetic acid: The free acid form, which lacks the ester group and has different solubility and reactivity characteristics.
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
ethyl 2-(4-nitronaphthalen-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-2-19-14(16)9-10-7-8-13(15(17)18)12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIOYYOOLMGUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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